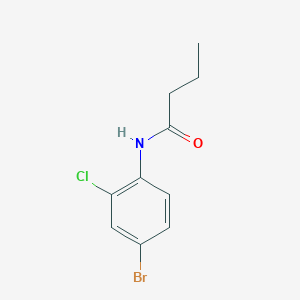![molecular formula C19H22N2O4 B236734 N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It exhibits potential therapeutic applications in the treatment of various inflammatory diseases, cancer, and neurological disorders.
Wirkmechanismus
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide exerts its effects by binding to and activating adenosine A3 receptors, which are predominantly expressed in inflammatory cells, cancer cells, and neurons. Activation of these receptors leads to a cascade of intracellular signaling events, resulting in the modulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibiting the migration of inflammatory cells. It also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for adenosine A3 receptors, which allows for specific targeting of these receptors. However, it also has limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide research, such as exploring its potential therapeutic applications in other inflammatory diseases and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. This compound can also be used as a tool compound to study the role of adenosine A3 receptors in various cellular processes.
Synthesemethoden
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide can be synthesized by following a multistep process involving the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylacetonitrile to obtain the intermediate product, which is further treated with hydroxylamine hydrochloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-5-7-15(8-6-14)21-19(23)13-9-16(24-3)11-17(10-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
DAPHIDDDHZDNLX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)



![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)